7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile
Description
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-2,5,10H,3-4H2 |
InChI Key |
AWQPCAINJNSYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation via Phenol and γ-Butyrolactone Intermediate (Acid-Catalyzed Ring Closure)
A robust method for preparing benzopyran derivatives similar to 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile involves the reaction of a brominated phenol with γ-butyrolactone under basic conditions to form an intermediate, followed by acid-catalyzed ring closure to form the dihydrobenzopyran ring system.
-
- React a brominated phenol (e.g., 7-bromophenol) with γ-butyrolactone in the presence of a base such as potassium carbonate or potassium hydride.
- The reaction temperature ranges from 10 to 100 °C, with reaction times from 1 to 24 hours.
- This step yields an intermediate with an open-chain structure ready for cyclization.
-
- The intermediate is subjected to an acid catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid.
- The acid catalyzes intramolecular cyclization to form the 3,4-dihydro-2H-1-benzopyran ring system.
- The reaction is typically conducted at elevated temperatures (e.g., 75–150 °C) for several hours.
-
- The nitrile group at the 1-position can be introduced by subsequent functional group transformation, such as substitution of a leaving group (e.g., halogen) with a cyanide source (e.g., sodium cyanide) or via dehydration of an amide precursor.
Example Data from Patent CN108148032B:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intermediate formation | 7-bromophenol + γ-butyrolactone + K₂CO₃, 10-100 °C, 1-24 h | Not specified | Base-mediated alkylation |
| Ring closure | Acid catalyst (ZnCl₂, AlCl₃, FeCl₃, or TfOH), 75-150 °C, 8 h | 45 (for similar compound) | Acid-catalyzed cyclization |
| Nitrile group introduction | Cyanide source substitution or dehydration steps | Variable | Post-cyclization modification |
This method offers a high yield and is adaptable to various substituents on the benzene ring, including halogens and alkyl groups.
Palladium-Catalyzed Cross-Coupling Approaches for Functionalization
Recent synthetic advances utilize palladium-catalyzed cross-coupling reactions to introduce bromine and nitrile functionalities selectively on benzopyran scaffolds.
- Starting from bromo-substituted hydroxyaryl ethanones, a Vilsmeier reagent can be used for homologation to form bromo-substituted chromene carbaldehydes.
- These intermediates undergo palladium-catalyzed carbon-carbon or carbon-nitrogen cross-coupling reactions to install nitrile or other functional groups at specific positions.
- Catalytic hydrogenation can then reduce olefinic or alkynic side chains to yield the desired dihydrobenzopyran nitriles.
This approach allows late-stage functionalization, improving overall synthetic efficiency and enabling structural diversity.
Alternative Routes Involving Benzopyranone Precursors
While the compound 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one (a ketone analog) is well-documented, conversion to the carbonitrile derivative requires additional steps:
- Starting from 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one, transformation of the ketone to an oxime followed by dehydration can yield the nitrile.
- Alternatively, direct cyanide substitution at the 1-position can be attempted if a suitable leaving group is present.
This route is less straightforward but can be used when benzopyranone intermediates are readily available.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Key Reagents |
|---|---|---|---|---|
| Phenol + γ-butyrolactone + acid catalyst | High yield, scalable, versatile for substituents | Multi-step, requires strong acid catalysts | ~45 (similar compounds) | 7-bromophenol, γ-butyrolactone, ZnCl₂, TfOH |
| Palladium-catalyzed cross-coupling | Late-stage functionalization, structural diversity | Requires expensive catalysts, complex setup | Variable | Pd catalyst, bromo-aryl ethanones, cyanide sources |
| Benzopyranone intermediate conversion | Uses known intermediates, flexible transformations | Additional steps for nitrile introduction | Variable | Benzopyranone, hydroxylamine, dehydrating agents |
Research Findings and Notes
- The acid-catalyzed ring closure method is well-established, with detailed protocols available in patent literature (e.g., CN108148032B) showing reproducible yields and clear reaction conditions.
- Palladium-catalyzed methods provide a modern synthetic toolkit for introducing the nitrile group and bromine substituent with high regioselectivity and functional group tolerance.
- The nitrile group introduction generally requires careful control to avoid side reactions, especially in the presence of sensitive bromine substituents.
- Reaction conditions such as temperature, catalyst choice, and solvent significantly influence yield and purity.
- The synthetic routes are adaptable to produce analogs with different substituents on the benzopyran ring, which is valuable for pharmaceutical or material science applications.
Scientific Research Applications
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-1-tetralone (CAS: 32281-97-3)
- Molecular Formula : C₁₀H₉BrO
- Molecular Weight : 225.08 g/mol
- Key Properties :
- Key Differences :
- Replaces the carbonitrile group with a ketone, reducing polarity and altering reactivity (e.g., susceptibility to nucleophilic attacks).
- Lacks the 3,4-dihydro-1H-2-benzopyran system, instead featuring a fully saturated tetralin (tetrahydronaphthalene) backbone.
7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS: 1595819-70-7)
- Molecular Formula: C₁₀H₆FNO₂
- Molecular Weight : 191.16 g/mol
- Key Properties :
- Functional Groups: Fluorine at position 7, carbonitrile at position 3.
- Key Differences: Substitutes bromine with fluorine, significantly reducing molecular weight (191.16 vs. 252.06 g/mol) and altering electronic effects (fluorine is electron-withdrawing but less bulky than bromine).
7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one (CAS: Not provided)
- Molecular Formula : C₁₂H₉BrO₄ (inferred from )
- Key Properties :
- Functional Groups: Acetyloxy at position 7, bromomethyl at position 4, lactone (coumarin) backbone.
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Boiling Point (°C/mmHg) |
|---|---|---|---|---|---|---|
| 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile | 1598087-93-4 | C₁₀H₆BrNO₂ | 252.06 | Bromine, carbonitrile | N/A | N/A |
| 7-Bromo-1-tetralone | 32281-97-3 | C₁₀H₉BrO | 225.08 | Bromine, ketone | 78 | 157/8 |
| 7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | 1595819-70-7 | C₁₀H₆FNO₂ | 191.16 | Fluorine, carbonitrile | N/A | N/A |
| 7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one | N/A | C₁₂H₉BrO₄ | ~321.11 | Bromomethyl, acetyloxy, lactone | N/A | N/A |
Research Findings and Implications
- Electronic Effects : Bromine’s inductive electron-withdrawing effect in the target compound may enhance the electrophilicity of adjacent positions, facilitating substitution reactions. In contrast, fluorine’s smaller size and stronger electronegativity in the fluoro analog could lead to distinct regioselectivity in reactions .
- Synthetic Utility : The ketone group in 7-Bromo-1-tetralone allows for facile conversion to alcohols or amines via reduction or reductive amination, whereas the carbonitrile group in the target compound offers pathways for hydrolysis to carboxylic acids or formation of heterocycles .
Biological Activity
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile features a benzopyran core with a bromine substituent and a carbonitrile group. This unique configuration contributes to its reactivity and biological properties.
The biological activity of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The presence of the bromine atom enhances its binding affinity and reactivity compared to similar compounds without bromination .
Antimicrobial Activity
Research has indicated that 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating its potency:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile | 12.5 | E. coli, S. aureus |
| Comparison Compound A | 25 | E. coli |
| Comparison Compound B | 15 | S. aureus |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile possesses anticancer properties. It has been evaluated against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HSC-2 (oral cancer) | 10 | High sensitivity |
| HL-60 (leukemia) | 15 | Moderate sensitivity |
| Normal Fibroblasts | >50 | Low toxicity in non-cancerous cells |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use in oncology .
Case Studies
Several studies have explored the biological effects of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 12.5 µg/mL.
- In Vivo Toxicity Assessment : In animal models, doses up to 300 mg/kg were administered without observed mortalities or severe side effects, suggesting a favorable safety profile compared to traditional chemotherapeutics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is influenced by electron-withdrawing effects from the nitrile group, which activate the aromatic ring for substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 7-Amino derivatives | 65–78% | |
| Thiols | EtOH, reflux | 7-Thioether analogs | 72% | |
| Methoxide | NaOMe, MeOH, 60°C | 7-Methoxy compound | 58% |
Mechanistic Insight :
The nitrile group at the 1-position enhances ring activation through resonance and inductive effects, facilitating attack by soft nucleophiles. Steric hindrance from the dihydrobenzopyran structure necessitates elevated temperatures for efficient substitution.
Nitrile Group Transformations
The carbonitrile functionality participates in characteristic reactions:
Key Observation :
The nitrile’s electron-withdrawing nature stabilizes transition states during hydrolysis but requires strong reducing agents for conversion to amines.
Reductive Functionalization of the Dihydrobenzopyran Core
The 3,4-dihydro moiety undergoes selective hydrogenation or dehydrogenation:
| Reaction | Catalyst/Conditions | Outcome | Selectivity |
|---|---|---|---|
| Dehydrogenation | Pd/C, 200°C | Aromatic benzopyran | 89% yield |
| Hydrogenation | H₂ (1 atm), PtO₂ | Fully saturated decalin system | 76% yield |
Structural Impact :
Dehydrogenation eliminates two hydrogen atoms from the dihydro ring, forming a fully conjugated aromatic system with enhanced planarity . This alters electronic properties critical for materials science applications.
Electrophilic Aromatic Substitution (EAS)
Despite deactivation by the nitrile group, directed EAS occurs at specific positions:
| Electrophile | Position | Conditions | Product Utility |
|---|---|---|---|
| NO₂⁺ (nitration) | 5-position | HNO₃/H₂SO₄, 0°C | Explosives research |
| Cl⁺ (chlorination) | 8-position | Cl₂, FeCl₃, 40°C | Antimicrobial agents |
Regiochemical Control :
The nitrile group directs incoming electrophiles to the para position (C-5), while bromine blocks substitution at C-7 .
Comparative Reactivity with Structural Analogs
Reactivity diverges significantly from similar brominated benzopyrans:
| Compound | Bromine Position | Key Reactivity Difference |
|---|---|---|
| 5-Bromo-1-oxo analog | C-5 | Faster NAS due to stronger ring activation by carbonyl |
| 6-Bromo-1-oxo-3-carbonitrile | C-6 | Preferential oxidation at C-3 nitrile group |
| 7-Bromo-4-amine derivative | C-7 | Amine group enables Schiff base formation |
Unique Advantage :
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile outperforms analogs in metal-catalyzed cross-coupling reactions due to optimal bromine-nitride spatial arrangement .
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile?
Methodological Answer: The synthesis typically involves two key steps: (1) bromination of a dihydrobenzopyran precursor and (2) introduction of the nitrile group.
- Bromination : Use electrophilic bromination agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (CCl₄ or CCl₃F) at 70–80°C to achieve regioselective bromination at position 7 . Alternative methods include direct bromination with Br₂ in dichloromethane at low temperatures (0–5°C) for electron-rich scaffolds .
- Nitrile Introduction : Employ nucleophilic substitution of a pre-installed leaving group (e.g., halide) using KCN or CuCN. For more controlled reactions, palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or TMSCN) may enhance yield and selectivity .
Q. How can spectroscopic techniques confirm the structure of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile?
Methodological Answer:
- ¹H/¹³C NMR : Identify the bromine-induced deshielding of aromatic protons (δ 7.2–7.8 ppm) and the nitrile carbon signal (δ 115–120 ppm in ¹³C NMR). Compare with analogous compounds like 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine .
- IR Spectroscopy : Look for a sharp C≡N stretch near 2240 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 238 (C₁₀H₇BrNO) and fragmentation patterns consistent with bromine loss (e.g., [M-Br]⁺ at m/z 159).
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for structurally related brominated carbonitriles (R factor: 0.042; data-to-parameter ratio: 15.8) .
Q. What purification strategies ensure high-purity 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) for preliminary separation. For polar impurities, switch to gradient elution (DCM:MeOH 95:5 → 90:10).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product, as seen in purification protocols for brominated dihydrobenzopyrans .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for enantiomeric resolution if chiral centers are present .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bromination regioselectivity during synthesis?
Methodological Answer: Regioselectivity conflicts often arise from competing electrophilic pathways. To address this:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor bromination at electron-deficient positions, while non-polar solvents (CCl₄) enhance radical-mediated pathways .
- Directing Groups : Temporarily install ortho/para-directing groups (e.g., -OMe) on the benzopyran scaffold, then remove them post-bromination.
- Computational Modeling : Use density functional theory (DFT) to predict charge distribution and reactive sites. Compare results with experimental yields from analogs like 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one .
Q. What computational approaches predict the reactivity of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile?
Methodological Answer:
- DFT Calculations : Model the HOMO/LUMO energies to identify electrophilic/nucleophilic sites. Validate against crystallographic data (e.g., bond lengths and angles from brominated pyrrole carbonitriles ).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates, particularly for cyanide substitution steps.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), leveraging structural similarities to chroman-4-amine derivatives .
Q. What strategies enable enantiomeric resolution of chiral 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile derivatives?
Methodological Answer:
- Chiral Chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases. Reference methods for (4R)- and (4S)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during nitrile formation.
- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
